
2,3-Dichloroprop-2-en-1-ol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloroprop-2-en-1-ol;phosphoric acid is a chemical compound with the molecular formula C9H15Cl6O4P . . This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,3-Dichloroprop-2-en-1-ol;phosphoric acid involves the reaction of 2,3-dichloropropanol with phosphoric acid. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous processing to maximize yield and efficiency.
Analyse Chemischer Reaktionen
2,3-Dichloroprop-2-en-1-ol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloroprop-2-en-1-ol;phosphoric acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloroprop-2-en-1-ol;phosphoric acid involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloroprop-2-en-1-ol;phosphoric acid can be compared with other similar compounds, such as:
Tris(2,3-dichloropropyl) phosphate: This compound has similar chemical properties and applications.
2,3-Dichloropropanol: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
Eigenschaften
CAS-Nummer |
52378-85-5 |
|---|---|
Molekularformel |
C9H15Cl6O7P |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
2,3-dichloroprop-2-en-1-ol;phosphoric acid |
InChI |
InChI=1S/3C3H4Cl2O.H3O4P/c3*4-1-3(5)2-6;1-5(2,3)4/h3*1,6H,2H2;(H3,1,2,3,4) |
InChI-Schlüssel |
BDKRIESNDZIVRT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=CCl)Cl)O.C(C(=CCl)Cl)O.C(C(=CCl)Cl)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




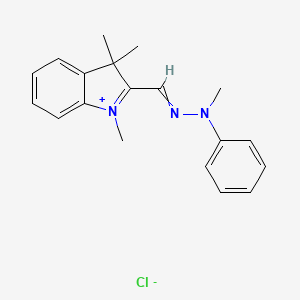


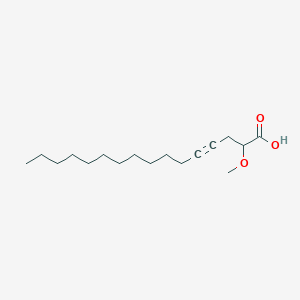

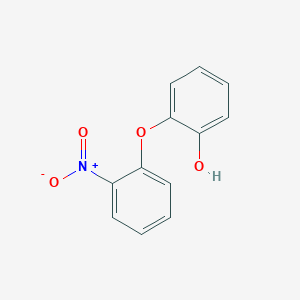

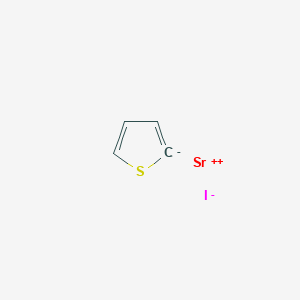
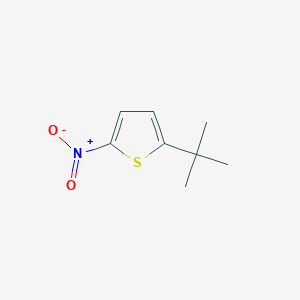
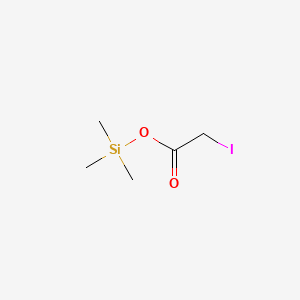
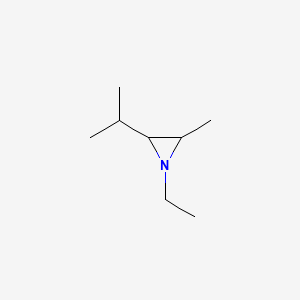
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
